N-(3-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
This compound is a bicyclic acetamide derivative with a cyclohepta[c]pyridazinone core and a 3-chlorobenzyl substituent. The cyclohepta[c]pyridazinone system is a seven-membered fused heterocycle containing a pyridazine ring, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-7-4-5-13(9-15)11-20-17(23)12-22-18(24)10-14-6-2-1-3-8-16(14)21-22/h4-5,7,9-10H,1-3,6,8,11-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWXKKIMXJVQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a chlorobenzyl moiety and a cyclohepta[c]pyridazine ring system. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN3O2 |
| Molecular Weight | 360.85 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | ClCc1ccccc1C(=O)N(C(=O)N2C(=O)C1=C(N2)C(=C(C=C1C)C)C)C |
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It is hypothesized to exert its effects by:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity.
- Receptor Modulation : Interaction with cellular receptors could lead to modulation of signaling pathways involved in various physiological processes.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies show that certain derivatives can inhibit bacterial growth effectively. For example, compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria .
Cytotoxicity
The cytotoxic effects of this compound are under investigation in various cancer cell lines. Preliminary studies suggest that it may exhibit selective cytotoxicity towards tumor cells while sparing normal cells.
Case Studies
- Study on Tumor Cell Lines : In vitro studies have shown that related compounds exhibit varying levels of cytotoxicity against human tumor cell lines. For instance, certain derivatives displayed IC50 values in the low micromolar range against specific cancer types .
- Helicobacter Pylori Inhibition : Some derivatives have shown potential in inhibiting Helicobacter pylori growth, indicating possible applications in treating gastric infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
| Compound Name | Core Structure | Key Substituents | Reported Activities | Key Differences |
|---|---|---|---|---|
| N-(3-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide | Cyclohepta[c]pyridazinone | 3-Chlorobenzyl, acetamide | Not explicitly reported (analogs suggest anticancer/anti-inflammatory potential) | Larger bicyclic core (7-membered ring) |
| N-(3-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | Benzothiazinone | 3-Chlorobenzyl, acetamide | Enzyme/receptor modulation (mechanism under study) | Smaller bicyclic core (6-membered ring with sulfur) |
| 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-4-ylmethyl)propanamide | Cyclopenta[c]pyridazinone | Pyridin-4-ylmethyl, propanamide | Potential kinase inhibition | Smaller bicyclic core (5-membered ring), propanamide chain |
| N-(2-chloro-4-fluorobenzyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide | Pyridine-oxadiazole | 2-Chloro-4-fluorobenzyl, pyrazinyl-oxadiazole | Antiviral/antimicrobial (predicted) | Trifunctional heterocyclic system (oxadiazole + pyrazine) |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-benzothiazol-2(3H)-ylidene)acetamide | Pyridazinone-benzothiazole | 4-Chlorophenyl, methoxy-benzothiazole | Enhanced bioactivity (e.g., enzyme inhibition) | Dual heterocyclic system (pyridazine + benzothiazole) |
Structural and Functional Insights :
Ring Size and Flexibility: The cyclohepta[c]pyridazinone core in the target compound provides a larger, more flexible scaffold compared to smaller analogs like cyclopenta[c]pyridazinone . This may improve binding to larger enzymatic pockets but reduce metabolic stability. Benzothiazinone analogs (e.g., ) exhibit sulfur-mediated π-stacking interactions, absent in the target compound.
Halogen Effects :
- The 3-chlorobenzyl group enhances lipophilicity and may promote halogen bonding with targets like kinase ATP-binding sites. In contrast, fluorinated analogs (e.g., ) show improved metabolic stability due to C-F bond resistance to oxidation.
Heterocyclic Diversity :
- Compounds with fused oxadiazole or triazole rings (e.g., ) exhibit enhanced π-π stacking and hydrogen-bonding capabilities, critical for nucleic acid or protease targeting.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-(3-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
-
Step 1 : Substitution reactions under alkaline conditions (e.g., K₂CO₃/DMF) to introduce the chlorobenzyl group .
-
Step 2 : Reduction using iron powder in acidic media (e.g., HCl/EtOH) to generate intermediates .
-
Step 3 : Condensation with activated acetamide precursors using coupling agents like EDC/HOBt .
-
Critical Parameters : Temperature (60–100°C), solvent polarity (DMF or acetonitrile), and reaction time (12–24 hours) significantly affect yield and purity .
Synthesis Parameters Optimal Conditions Reaction Temperature 80°C ± 10°C Solvent Dimethylformamide (DMF) Catalysts Piperidine or pyridine derivatives Yield Range 40–65% (after purification)
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., cycloheptapyridazinone ring protons at δ 2.5–3.5 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₉H₁₈ClN₃O₂). HPLC (C18 column, acetonitrile/water gradient) ensures purity >95% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer :
-
Core Modifications : Replace the cycloheptapyridazinone ring with pyrido[3,2-d]pyrimidine or thieno[3,2-d]pyrimidine to enhance binding affinity .
-
Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorobenzyl moiety to improve metabolic stability .
-
Assay Validation : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values .
Derivative Modification Biological Activity (IC₅₀) Parent Compound None 10 µM (Kinase X) Pyrido-pyrimidine Analog Core substitution 2.5 µM (Kinase X) Trifluoromethyl Derivative -CF₃ on benzyl 1.8 µM (Kinase X)
Q. How can contradictory data from in vitro vs. in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (%F) and plasma protein binding to identify discrepancies between cellular and systemic effects .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .
- Dose-Response Refinement : Adjust dosing regimens in animal models (e.g., murine cancer xenografts) to align with in vitro EC₅₀ values .
Q. What computational strategies are effective for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., cyclooxygenase-2 or HDACs) to identify binding poses .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- QSAR Modeling : Apply Random Forest or SVM algorithms to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Data Contradiction Analysis
Q. Why do similar compounds exhibit varying antimicrobial activities despite structural homology?
- Methodological Answer :
- Membrane Permeability : Lipophilicity (logP) differences alter bacterial membrane penetration. For example, a logP >3.5 enhances Gram-negative activity .
- Resistance Mechanisms : Test against efflux pump-deficient strains (e.g., E. coli ΔtolC) to isolate intrinsic efficacy .
- Structural Dynamics : X-ray crystallography of compound-enzyme complexes reveals steric clashes in bulkier derivatives .
Experimental Design Recommendations
Q. What in vivo models are most suitable for evaluating therapeutic potential?
- Methodological Answer :
- Inflammation : Murine collagen-induced arthritis (CIA) for assessing cycloheptapyridazinone anti-inflammatory effects .
- Oncology : Subcutaneous xenografts (e.g., HCT-116 colon cancer) with bioluminescent monitoring .
- Dosing : Administer 10–50 mg/kg orally (CMC-Na suspension) and monitor toxicity via ALT/AST levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
